![molecular formula C12H8N2O2 B1283768 [2,2'-Bipyridine]-5,5'-dicarbaldehyde CAS No. 135822-72-9](/img/structure/B1283768.png)
[2,2'-Bipyridine]-5,5'-dicarbaldehyde
概要
説明
2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .
Synthesis Analysis
Bipyridine compounds can be synthesized using various methods. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .Molecular Structure Analysis
Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .Chemical Reactions Analysis
A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .Physical And Chemical Properties Analysis
2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .科学的研究の応用
Coordination Chemistry
[2,2’-Bipyridine]-5,5’-dicarbaldehyde: is widely recognized for its role as a chelating ligand in coordination chemistry. It forms complexes with transition metals, which are crucial for catalysis and the synthesis of coordination compounds . These complexes can be used to study the thermodynamics and kinetics of metal ion complexation, which is fundamental in understanding various chemical reactions and processes.
Catalysis
In catalysis, [2,2’-Bipyridine]-5,5’-dicarbaldehyde derivatives are utilized to create catalysts for a variety of chemical reactions, including cross-coupling reactions . These catalysts are essential for creating more efficient and environmentally friendly chemical processes, which have applications in pharmaceuticals, agrochemicals, and materials science.
Supramolecular Chemistry
This compound serves as a building block in supramolecular chemistry, where it can form host-guest complexes and contribute to the construction of larger molecular assemblies . These structures are studied for their potential use in drug delivery systems, sensors, and the development of nanotechnology.
Pharmaceutical Research
In pharmaceutical research, [2,2’-Bipyridine]-5,5’-dicarbaldehyde and its derivatives are investigated for their therapeutic potential. They have been studied as bifunctional agents against diseases like Alzheimer’s, where they show promise in metal ion chelation and inhibition of Aβ aggregation .
Material Science
The compound’s derivatives are also significant in material science. They can be incorporated into materials to enhance properties such as conductivity and stability, which is beneficial for the development of new electronic devices and energy storage systems .
Analytical Chemistry
Lastly, in analytical chemistry, [2,2’-Bipyridine]-5,5’-dicarbaldehyde is used in the development of analytical methods. It can act as a ligand in sensors and indicators, which are important for detecting metals and other substances in various samples .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQGULAGAKSTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573967 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
CAS RN |
135822-72-9 | |
| Record name | [2,2'-Bipyridine]-5,5'-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Bis(formyl)-2-2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is [2,2'-Bipyridine]-5,5'-dicarbaldehyde used in the synthesis of porous materials?
A1: [2,2'-Bipyridine]-5,5'-dicarbaldehyde serves as a key building block for constructing porous polymers and frameworks. Its two aldehyde groups can react with various amine-containing molecules through condensation reactions, forming imine linkages. This strategy is exemplified in the synthesis of a polyaminal network for CO2 capture []. The resulting material exhibited a BET surface area of 160.7 m2/g and demonstrated significant CO2 uptake, highlighting its potential in environmental applications.
Q2: Can [2,2'-Bipyridine]-5,5'-dicarbaldehyde be used to create materials with unique morphologies?
A2: Yes, the choice of reaction conditions and co-monomers allows for control over the resulting material's morphology. For example, researchers successfully synthesized covalent organic ribbons (CORs) using [2,2'-Bipyridine]-5,5'-dicarbaldehyde and 1,4-Benzenediamine []. These 1D CORs, when grown perpendicular to graphene oxide sheets, exhibited enhanced visible light absorption and improved charge transfer, leading to significant improvements in photocatalytic activity for tandem reactions [].
Q3: What characterization techniques are used to study materials incorporating [2,2'-Bipyridine]-5,5'-dicarbaldehyde?
A3: A range of techniques are employed to characterize materials derived from [2,2'-Bipyridine]-5,5'-dicarbaldehyde. These include:
- Spectroscopy: FT-IR, solid-state 13C NMR, and powder X-ray diffraction are used to confirm the formation and structure of the polymer networks [, ].
- Microscopy: Field-emission scanning electron microscopy (FESEM) and high-resolution transmission electron microscopy (HRTEM) are used to analyze the morphology and structure of the materials, such as the porous structure and the arrangement of covalent organic nanotubes [, ].
- Gas Adsorption: Nitrogen adsorption-desorption measurements at 77K are employed to assess the surface area and pore size distribution of the synthesized porous materials [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



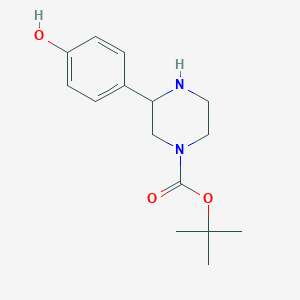
![tert-butyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B1283690.png)
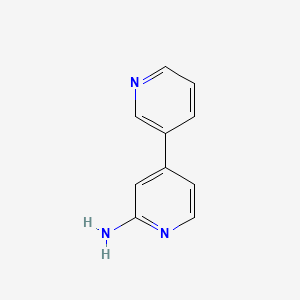
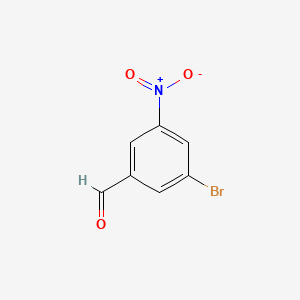

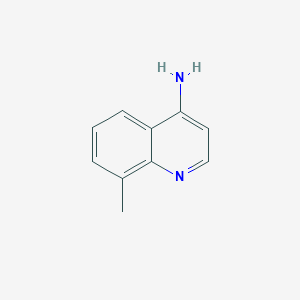

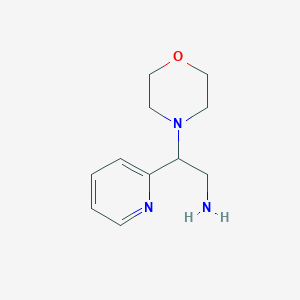




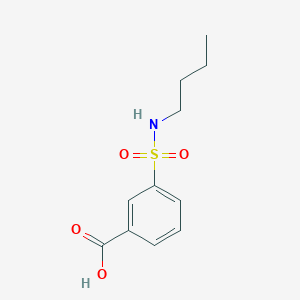
![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)